Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl-
Description
- Methyl groups at positions 2 and 3 of the pyridine ring.
- A p-aminobenzamido group (-NH-C₆H₄-CONH₂) at position 4.
Structure
3D Structure
Properties
CAS No. |
36845-12-2 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-amino-N-(5,6-dimethylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-3-8-13(16-10(9)2)17-14(18)11-4-6-12(15)7-5-11/h3-8H,15H2,1-2H3,(H,16,17,18) |
InChI Key |
FYZHOAYTFZAELD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- typically involves the reaction of 2,3-dimethylpyridine with p-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amine group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Scientific Research Applications
Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- has been investigated for various applications across multiple fields:
Pharmaceuticals
- Anticancer Agents : Compounds derived from pyridine structures have shown promising anticancer activity. Pyridopyrimidines, for instance, are linked to neuroprotective and gastrointestinal protective effects .
- Antidepressants : The structure of pyridine derivatives is crucial in developing antidepressant medications. Research indicates that modifications to the pyridine ring can enhance efficacy against depression .
Agrochemicals
- Herbicides and Insecticides : Pyridine serves as a precursor for several agrochemicals, including herbicides like paraquat and insecticides like chlorpyrifos. These compounds are vital in agricultural pest management .
Materials Science
- Polymer Chemistry : Pyridine derivatives are utilized in synthesizing polymers with enhanced properties. The incorporation of pyridine into polymer matrices can improve thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study published in the Royal Society of Chemistry highlighted the synthesis of novel imidazo[1,2-a]pyridines that exhibit significant anticancer properties. The research utilized multicomponent reactions to streamline the synthesis process while achieving high yields and purity .
Case Study 2: Agrochemical Development
Research focusing on the synthesis of pyridine-based herbicides demonstrated their effectiveness in controlling weed populations while minimizing environmental impact. The development process emphasized safety and efficiency in production methods .
Mechanism of Action
The mechanism of action of Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Steric Effects : Methyl groups at positions 2 and 3 (as in the target compound) increase steric hindrance, which can reduce reaction yields in substitution reactions compared to less hindered analogs (e.g., 6-chloro-1,3-dimethyllumazine requires harsh conditions for amination) .
- Electronic Effects: The p-aminobenzamido group introduces electron-withdrawing and hydrogen-bonding capabilities, contrasting with halogenated analogs (e.g., 4-bromo-2,3-dimethylpyridine), which are more electrophilic .
Physicochemical Properties (Inferred)
- Solubility: The polar p-aminobenzamido group likely improves water solubility compared to non-polar analogs (e.g., 4-bromo-2,3-dimethylpyridine).
- Boiling Point/Density : Predicted values for 4-bromo-2,3-dimethylpyridine (boiling point: ~227°C; density: 1.415 g/cm³) suggest moderate volatility and stability, which may align with the target compound’s behavior .
Biological Activity
Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound features a pyridine ring substituted with a p-aminobenzamido group at the 6-position and two methyl groups at the 2 and 3 positions. Its molecular formula is C13H14N2O, which contributes to its unique chemical reactivity and potential pharmacological properties.
Chemical Structure and Properties
The structural characteristics of Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- are crucial for its biological activity. The presence of the amino group enhances its potential for hydrogen bonding, which is significant in biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | C13H14N2O |
| Pyridine Ring Substituents | p-Aminobenzamido at position 6 |
| Methyl Groups | Present at positions 2 and 3 |
The compound's mechanism of action involves binding to specific enzymes or receptors, which modulates their activity. For instance, it has been noted to inhibit certain enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects. This interaction can alter various biological processes, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- exhibits several biological activities:
- Anti-inflammatory Effects : The compound may inhibit enzymes related to inflammation, providing a basis for its use in treating inflammatory diseases.
- Anticancer Potential : Studies have shown that similar compounds can exhibit anticancer properties by affecting cell growth and proliferation pathways.
- Enzyme Interaction : It is employed in studies related to enzyme interactions and protein-ligand binding, which are critical in drug development.
Case Studies and Research Findings
- Inhibition of Inflammatory Pathways :
- Anticancer Activity :
-
Biochemical Assays :
- The compound has been subjected to various biochemical assays that assess its interaction with P-glycoprotein (P-gp), a crucial transporter implicated in drug resistance in cancer therapy. Results indicated that certain modifications of pyridine derivatives could enhance their efficacy against resistant cancer cell lines .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl-.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(p-Aminobenzamido)pyridine | Amino group at position 2 | Known for anti-inflammatory properties |
| 4-(p-Aminobenzamido)pyridine | Amino group at position 4 | Exhibits different reactivity patterns |
| Pyridine derivatives (general) | Varies based on substitutions | Diverse activities including antimicrobial |
Q & A
Basic: What are the optimal synthetic routes for Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl-?
Methodological Answer:
Synthesis typically involves multi-step reactions, including bromination, methoxylation, and nucleophilic substitution with pyridine derivatives. For example, coupling 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with a benzoyl chloride derivative in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield the target compound. Key reagents include bromine for halogenation and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. Reaction conditions (temperature, solvent, pH) must be tightly controlled to ensure high purity and yield .
Basic: What characterization techniques confirm the structure and purity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the pyridine and benzamide moieties. Mass Spectrometry (MS), particularly High-Resolution MS (HRMS), confirms molecular weight and fragmentation patterns. Chromatographic methods (HPLC, TLC) assess purity, while infrared (IR) spectroscopy identifies functional groups like amide bonds. Cross-referencing spectral data with structurally similar compounds (e.g., imidazo[1,2-a]pyridine derivatives) enhances validation .
Advanced: How can researchers resolve contradictions in spectroscopic data between synthesis batches?
Methodological Answer:
Discrepancies in NMR or MS data often arise from residual solvents, stereochemical variations, or incomplete purification. To address this:
- Compare spectra with authentic standards or literature data for analogous compounds (e.g., pyrido[2,3-d]pyrimidines).
- Use HRMS to distinguish isobaric impurities.
- Optimize purification steps (e.g., recrystallization in ethanol or column chromatography with gradient elution).
- Document reaction conditions meticulously to identify variables affecting reproducibility .
Advanced: What experimental design considerations are critical for studying this compound’s interaction with biological targets?
Methodological Answer:
For binding studies:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity and thermodynamics.
- Employ X-ray crystallography or cryo-EM to resolve binding modes, leveraging structural insights from pyridine-containing analogs (e.g., imidazo[1,2-a]pyridines).
- Validate selectivity via competitive assays against related receptors/enzymes.
- Include negative controls (e.g., unsubstituted pyridine derivatives) to isolate the role of the p-aminobenzamido group .
Basic: How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
Stability studies should include:
- Thermal gravimetric analysis (TGA) to assess decomposition temperatures.
- pH-dependent stability assays in buffered solutions (e.g., ammonium acetate at pH 6.5).
- Long-term storage tests under inert atmospheres (N₂/Ar) to prevent oxidation. Data from related compounds (e.g., ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate) suggest stability in ethanol at 4°C for up to 6 months .
Advanced: How can low yields in the amide bond formation step be addressed?
Methodological Answer:
Low yields may result from steric hindrance or poor nucleophilicity of the amine. Mitigation strategies include:
- Using coupling agents like HATU or PyBOP to enhance reactivity.
- Optimizing solvent polarity (e.g., DMF or DCM) and reaction time.
- Introducing microwave-assisted synthesis to accelerate kinetics.
- Pre-activating the carboxylic acid component as an acyl chloride or mixed anhydride. Reference protocols from benzamide derivative syntheses (e.g., N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide) provide validated approaches .
Advanced: What computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations can model:
- Electron density distribution to predict nucleophilic/electrophilic sites.
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess redox behavior.
- Solvent effects via continuum solvation models (e.g., PCM). Studies on pyrazine and pyrido[2,3-d]pyrimidine derivatives demonstrate the utility of these methods in guiding synthetic optimization .
Basic: What are the compound’s solubility profiles in common solvents?
Methodological Answer:
Empirical solubility testing in solvents like DMSO, ethanol, and aqueous buffers is essential. Pyridine derivatives typically exhibit higher solubility in polar aprotic solvents. For example, analogs such as 6-amino-2,2'-bipyridine dissolve well in DMSO (>50 mg/mL), while aqueous solubility may require co-solvents (e.g., 10% PEG-400) .
Advanced: How can structural analogs guide SAR (Structure-Activity Relationship) studies?
Methodological Answer:
Compare with compounds like 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide to identify critical substituents. Systematic modifications (e.g., replacing p-aminobenzamido with nitro or methoxy groups) can elucidate pharmacophore requirements. Use molecular docking to correlate structural features with biological activity .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Conduct Ames tests for mutagenicity and hepatocyte assays for cytotoxicity.
- Modify metabolically labile groups (e.g., replacing methyl with trifluoromethyl to reduce oxidative metabolism).
- Reference toxicity profiles of structurally related compounds, such as pyrido[2,3-d]pyrimidines, to prioritize safer derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
